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The table below summarizes key validation experiments from the research findings.

Experimental
Context

Key Experimental
Methodology

Observed Outcome Related to
RAD51

Citation

| Phase 1B Clinical Trial (Advanced Solid Tumors) | Skin punch biopsies from patients treated with

Amuvatinib + chemotherapy. | Decreased RAD51 levels. Increased 53BP1 foci (marker of residual DNA

damage). | [1] | | Multiple Myeloma (Cell Lines & Primary Cells) | Treatment of primary CD138+

myeloma cells and U266 cell line with Amuvatinib; analysis of cell death (Annexin V/PI) and MET

signaling. | Induced cell death (20-67% increase in 6/8 patient samples). Inhibited HGF-dependent MET,

AKT, ERK, and GSK-3β phosphorylation. | [2] | | Drug Mechanism Overview | Biochemical and cellular

assays. | Identified as a suppressor of RAD51 protein. | [3] |

Detailed Experimental Protocols

For your reference, here are more detailed descriptions of the methodologies used in these key studies.

Clinical Pharmacodynamic Measurement (from Phase 1B Trial)
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Sample Collection: Skin punch biopsies were obtained from adult patients with advanced solid

tumors who were receiving Amuvatinib in combination with one of five standard cancer
therapies (e.g., paclitaxel/carboplatin, topotecan) [1].

Analysis: The biopsy samples were analyzed to measure changes in the levels of RAD51
protein and the formation of 53BP1 foci, which is a marker for unrepaired DNA double-strand

breaks [1].
Significance: This method provided direct evidence from human subjects that Amuvatinib
engages its target and achieves the desired biological effect of inhibiting DNA repair.

Cellular-Level Efficacy and Mechanism (from Multiple Myeloma Study)

Cell Culture: Primary CD138+ plasma cells were isolated from the bone marrow of patients

with multiple myeloma. The U266 multiple myeloma cell line was also used [2].
Treatment: Cells were treated with Amuvatinib (at a concentration of 25 μM, chosen due to

high serum protein binding) for 24 to 72 hours [2].
Viability & Death Assay: Cell death was quantified using annexin V and propidium iodide (PI)

staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the
outer leaflet of the cell membrane during early apoptosis, while PI stains cells with

compromised membrane integrity (late apoptosis/necrosis) [2].
Signaling Pathway Analysis: The inhibition of the MET signaling pathway was assessed by

measuring the phosphorylation (activation) levels of MET, AKT, and ERK proteins, typically via
western blotting, after stimulating the cells with HGF ligand [2].

Amuvatinib's Dual Mechanism of Action

The following diagram synthesizes the evidence from the search results to illustrate how Amuvatinib exerts

its anti-cancer effects through two parallel mechanisms: targeted kinase inhibition and DNA repair

suppression.
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Interpretation of Experimental Evidence

The experimental data validates Amuvatinib's ability to suppress RAD51 through several key observations:

Direct Pharmacodynamic Evidence: The decrease in RAD51 levels and increase in 53BP1 foci
in patient biopsies is a crucial finding. It shows that Amuvatinib not only reaches its target in

human tissues but also successfully creates a measurable "BRCA-like" state of HR deficiency,
supporting its proposed mechanism of chemosensitization [1].

Functional Consequences in Cancer Cells: The induction of cell death in primary myeloma
cells, especially in the context of amuvatinib's action on the MET/HGF pathway, demonstrates the

functional outcome of its multi-targeted inhibition. While this study highlights kinase inhibition, the
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resultant cell death is consistent with the cumulative effect of disrupting multiple survival and repair

pathways, including those maintained by RAD51 [2].
Mechanistic Synergy: The evidence supports a model where Amuvatinib's dual action is key to its

efficacy. By simultaneously disrupting oncogenic signaling (through kinase inhibition) and disabling a
major DNA repair pathway (through RAD51 suppression), it attacks cancer cells on two fronts. This

explains the synergistic activity with DNA-damaging agents like etoposide and carboplatin
observed in the clinical trial [1].

Comparison with Other RAD51 Inhibitors

The search results also provide context by mentioning other RAD51 inhibitors under investigation, which

can serve as useful comparators.

Inhibitor Name
Proposed Mechanism of
Action

Key Experimental Evidence

Amuvatinib Suppresses RAD51 protein

level; multi-kinase inhibitor [3].

RAD51 downregulation & increased DNA damage

in patient biopsies; synergy with chemo in clinical
trials [1].

B02 Inhibits RAD51 nucleoprotein
filament formation [4].

Sensitizes cells to cisplatin in lab models; binds at
RAD51 dimer interface per computational studies

[5] [4].

B02-isomer
(B02-iso)

Improved derivative of B02 with

higher affinity for RAD51 [5].

More potent HR inhibition in cells than B02;

sensitizes triple-negative breast cancer cells to
PARP inhibitor olaparib [5].

IBR2 Disrupts RAD51 multimerization
and interaction with BRCA2 [4].

Impairs HR and inhibits cancer cell growth; binds
at RAD51 dimer interface per computational

studies [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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